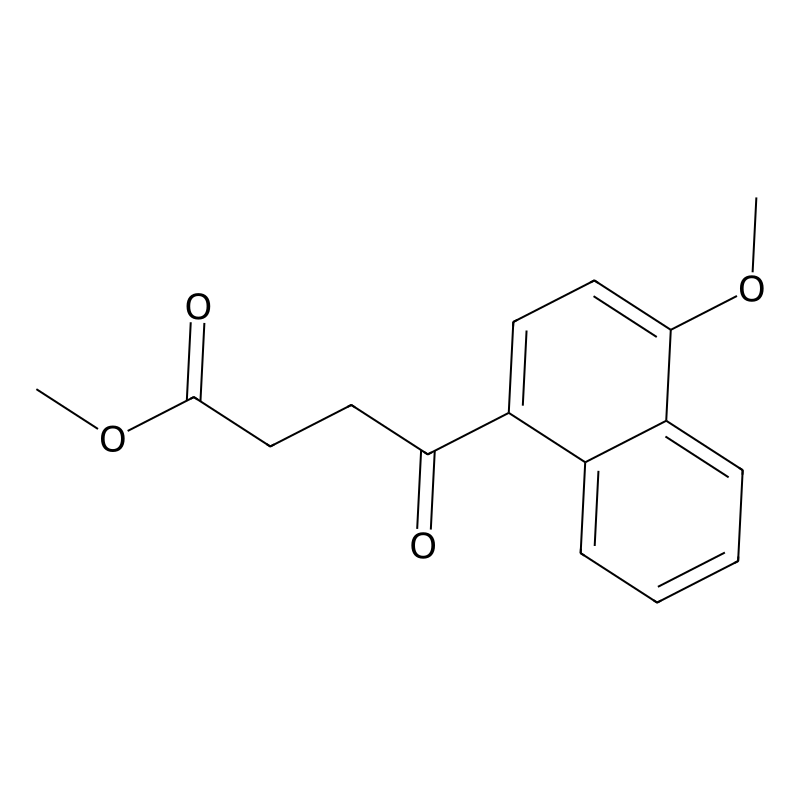

Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate is an organic compound classified as a naphthalene derivative. It features a methoxy group attached to the naphthalene ring and an ester functional group, which contributes to its unique chemical properties. The molecular formula for this compound is , with a molecular weight of approximately 272.296 g/mol. Physically, it appears as a yellow powder with a density of 1.173 g/cm³ and a boiling point of 442.4°C at 760 mmHg, making it soluble in various organic solvents, enhancing its versatility in chemical applications.

- Esterification: Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate is synthesized through the esterification of 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid, typically under reflux conditions to ensure complete conversion.

- Oxidation: Under oxidative conditions, it may convert to 4-(4-hydroxynaphthalen-1-yl)-4-oxobutanoate.

- Reduction: It can also be reduced to form 4-(4-methoxynaphthalen-1-yl)-4-hydroxybutanoate, showcasing its potential for further chemical modifications .

Research indicates that methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate exhibits significant biological activities:

- Antimicrobial Properties: The compound has shown efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections.

- Anti-cancer Effects: Preliminary studies indicate that it may inhibit cancer cell proliferation, highlighting its relevance in oncology research.

- Anti-inflammatory Activity: The compound may modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

The synthesis of methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate typically involves:

- Starting Materials: The synthesis begins with 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid.

- Reaction Conditions: The reaction is performed using methanol and an acid catalyst under reflux conditions to facilitate ester formation.

- Purification: Post-synthesis, the product is purified through recrystallization or chromatography to achieve the desired purity for further applications .

Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate has diverse applications across various fields:

- Chemical Research: Utilized as a building block in synthesizing more complex organic molecules.

- Pharmaceutical Development: Investigated for potential use as a precursor for active pharmaceutical ingredients due to its biological activities .

- Material Science: Employed in producing specialty chemicals and materials, leveraging its unique properties for industrial applications .

Interaction studies suggest that methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate can interact with various biological targets due to its functional groups. Its mechanism of action may involve reversible covalent bonding with nucleophilic sites on proteins or other biomolecules, influencing their activity and potentially modulating cellular pathways related to oxidative stress and inflammation. This interaction profile underscores its therapeutic potential.

Several compounds share structural characteristics with methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(naphthalen-2-yloxy)propionate | Features an ether linkage altering biological activity | |

| Methyl 4-(naphthalen-2-yloxy)butanoate | Similar structure but different substitution on the naphthalene ring | |

| Methyl 4-(6-methoxynaphthalen-2-yl)-4-oxo-butanoate | Contains a different methoxy substitution affecting reactivity | |

| 2-(4-Methoxynaphthalen-1-yl)-4H-chromen-4-one | Exhibits distinct biological properties due to chromenone structure |

Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate stands out due to its specific ester functional group and methoxy-substituted naphthalene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds, particularly in anti-cancer and anti-inflammatory contexts . Its specific interactions at the molecular level further differentiate it from analogs, making it a valuable compound for research and application across various fields.